(4-Boc-piperazin-1-yl)-acetamide

描述

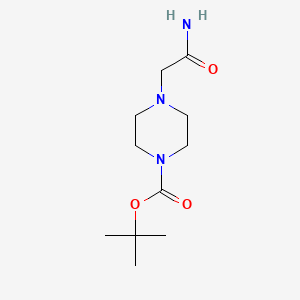

(4-Boc-piperazin-1-yl)-acetamide is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an acetamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Boc-piperazin-1-yl)-acetamide typically involves the protection of the piperazine nitrogen with a Boc group followed by acylation. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate to form Boc-protected piperazine. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

化学反应分析

Types of Reactions

(4-Boc-piperazin-1-yl)-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Acylation Reactions: The amine group can be acylated with various acyl chlorides or anhydrides to form different amide derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Acylation: Acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

Major Products

Deprotected Amine: Removal of the Boc group yields piperazin-1-yl-acetamide.

Amide Derivatives: Acylation reactions produce various amide derivatives depending on the acylating agent used.

科学研究应用

Biological Activities

Antimicrobial Properties

Research has shown that derivatives of piperazine, including (4-Boc-piperazin-1-yl)-acetamide, possess significant antimicrobial activities. For instance, studies have demonstrated that related compounds exhibit antibacterial, antifungal, and anthelmintic effects. The molecular docking studies indicated that these compounds can effectively bind to target proteins, suggesting their potential as antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study focused on the development of piperazine-based compounds revealed that modifications to the acetamide structure enhance cytotoxicity against various cancer cell lines. For example, certain derivatives showed promising results against pancreatic and breast cancer cells, indicating that this compound could serve as a lead compound for further anticancer drug development .

Neuroprotective Effects

Piperazine derivatives have also been studied for their neuroprotective effects. The structural features of this compound may contribute to its ability to inhibit enzymes related to neurodegenerative diseases. Compounds with similar structures have shown potential as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease .

Therapeutic Uses

Drug Development

The versatility of this compound in drug design is notable. It serves as a scaffold for synthesizing various pharmacologically active compounds. The modification of the piperazine ring and acetamide moiety can lead to enhanced activity against specific biological targets, making it a valuable compound in medicinal chemistry .

HIV Replication Inhibition

Some acetamide derivatives have been reported to inhibit enzymes crucial for HIV replication. This suggests that this compound could be explored further in the context of antiviral drug development, potentially leading to new treatments for HIV/AIDS .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Studies have shown that variations in substituents on the piperazine ring can significantly affect the compound's potency and selectivity against various targets:

| Modification | Activity | Comments |

|---|---|---|

| Alkyl substitutions on piperazine | Enhanced anticancer activity | Increased cytotoxicity observed in certain cell lines |

| Electron-withdrawing groups on acetamide | Improved potency | Preference noted for specific substitution patterns |

| Sulfonamide derivatives | Broader spectrum of activity | Effective against multiple bacterial strains |

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: Anticancer Screening

A focused library of piperazine derivatives was synthesized and screened against various human cancer cell lines. The results indicated that modifications to the acetamide moiety significantly improved growth inhibition rates in pancreatic cancer models . -

Case Study 2: Antimicrobial Efficacy

A series of sulfonamide derivatives based on piperazine were evaluated for their antibacterial properties. The findings suggested that certain compounds exhibited strong activity against resistant bacterial strains, supporting their potential use in developing new antibiotics .

作用机制

The mechanism of action of (4-Boc-piperazin-1-yl)-acetamide depends on its specific application. In drug design, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

相似化合物的比较

Similar Compounds

(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Similar in structure but contains a boronic acid ester group.

(4-Boc-piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester: Contains a pyrimidine ring and boronic acid ester group.

Uniqueness

(4-Boc-piperazin-1-yl)-acetamide is unique due to its combination of a Boc-protected piperazine ring and an acetamide group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications.

生物活性

(4-Boc-piperazin-1-yl)-acetamide, a derivative of piperazine, has garnered interest in medicinal chemistry due to its potential biological activities. Despite its structural simplicity, the compound's interactions within biological systems are not fully understood. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a Boc (tert-butoxycarbonyl) group and an acetamide moiety. The chemical formula is C_{11}H_{18}N_{2}O_{2}, and it has a molecular weight of 210.28 g/mol. The presence of the Boc group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Some studies have suggested that piperazine derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown selective cytotoxicity against cancer cell lines. In vitro assays indicated that certain piperazine derivatives can inhibit cell proliferation and induce apoptosis in various cancer types . However, specific studies directly involving this compound remain sparse.

Neuroprotective Effects

Research indicates that piperazine derivatives may possess neuroprotective properties. For example, studies have demonstrated that certain piperazine compounds can enhance calcium signaling pathways in neurons, potentially mitigating neurodegenerative processes . This suggests that this compound could be explored further for its neuroprotective effects, particularly in conditions like Alzheimer's disease.

The exact mechanisms by which this compound exerts its biological effects are not well characterized. However, it is hypothesized that the compound may interact with various molecular targets involved in cell signaling pathways.

Potential Targets

- Calcium Channels : Piperazine derivatives have been shown to modulate calcium channels, which are critical for neuronal signaling.

- Apoptotic Pathways : Some related compounds have been reported to activate apoptotic pathways in cancer cells.

- Enzymatic Inhibition : Certain derivatives have demonstrated inhibitory effects on enzymes such as beta-secretase, which is relevant for Alzheimer's disease treatment .

Case Studies and Research Findings

属性

IUPAC Name |

tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)8-9(12)15/h4-8H2,1-3H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWRCNSWXLELKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590455 | |

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-70-7 | |

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。